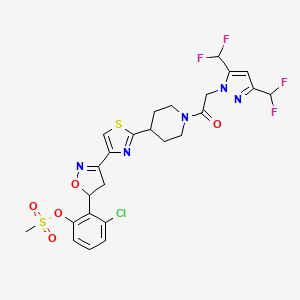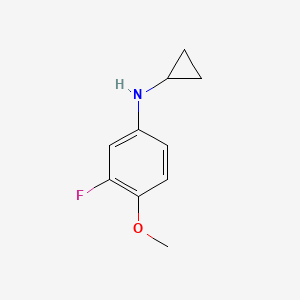
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 It is known for its unique structure, which includes a nitro group attached to a pyridine ring and a piperazine moiety
Métodos De Preparación
The synthesis of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine. This intermediate is then reacted with piperazine to yield 1-(3-Nitro-pyridin-2-yl)-piperazine. The final step involves the carboxylation of the piperazine ring to form the carboxylic acid derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. These methods may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted piperazine compounds .
Aplicaciones Científicas De Investigación
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparación Con Compuestos Similares
1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride can be compared with similar compounds such as:
1-(3-Nitro-pyridin-2-yl)-piperazine: Lacks the carboxylic acid group, which may affect its reactivity and biological activity.
5-(piperazin-1-yl)pyridin-2-aMine: Contains a piperazine ring attached to a pyridine ring but lacks the nitro and carboxylic acid groups, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13ClN4O4 |
|---|---|
Peso molecular |
288.69 g/mol |
Nombre IUPAC |
1-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H12N4O4.ClH/c15-10(16)8-6-11-4-5-13(8)9-7(14(17)18)2-1-3-12-9;/h1-3,8,11H,4-6H2,(H,15,16);1H |
Clave InChI |
XNLCAYZUVHRQFX-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


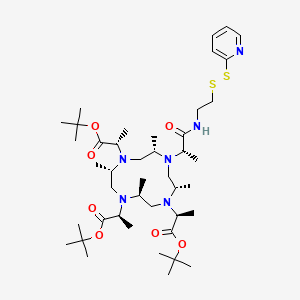
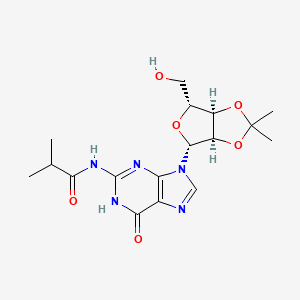
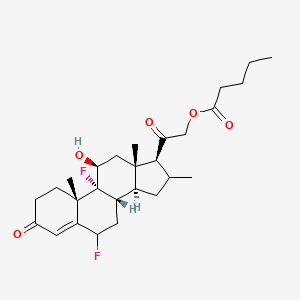

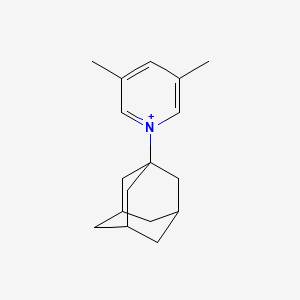

![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)

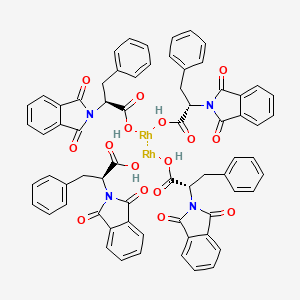


![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)
